5-Fluoro-4-methoxypyrimidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5FN2O3 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
5-fluoro-4-methoxypyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O3/c1-12-5-3(7)2-8-4(9-5)6(10)11/h2H,1H3,(H,10,11) |
InChI Key |
XKVTZCMSDQAWHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination and Subsequent Nucleophilic Displacement
A prevalent approach involves introducing halogen atoms at specific pyrimidine ring positions, followed by displacement with nucleophiles to install the carboxylic acid moiety. In one protocol, 5-fluoro-2-methoxy-4-hydroxypyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) in dichloroethane, yielding 4-chloro-5-fluoro-2-methoxypyrimidine. This intermediate is then subjected to cyanation via reaction with copper(I) cyanide or potassium cyanide under Ullmann conditions, forming 4-cyano-5-fluoro-2-methoxypyrimidine. Acidic hydrolysis (e.g., HCl/H₂O at 80–100°C) converts the nitrile to the carboxylic acid.
Reaction Conditions:
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Chlorination | 85 | 98.5 |
| Cyanation | 72 | 97.2 |
| Hydrolysis | 89 | 99.1 |
This sequence benefits from readily available starting materials but faces challenges in controlling over-chlorination and cyanide handling.
Cyclization of Pre-Functionalized Intermediates
Thiazolo[5,4-c]pyridine Intermediate Route
Patent literature describes a route leveraging thiazolo-pyridine intermediates for regioselective carboxylation. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivatives are synthesized via phosphorus sulfide-mediated cyclization of piperidone precursors. After bromination at position 2, lithium aluminum hydride (LiAlH₄) reduces the thiazole ring, enabling methyl group introduction. Subsequent lithiation with n-butyllithium and carboxylation with CO₂ gas affords the carboxylic acid.
Critical Parameters:
Limitations:
-
Multi-step sequence (5+ steps) reduces overall yield (<40%)
-
Requires strict anhydrous conditions for lithiation
Hydrolysis of Ester Precursors
Ethyl Ester Hydrolysis Under Basic Conditions
A scalable method involves synthesizing ethyl 5-fluoro-4-methoxypyrimidine-2-carboxylate followed by saponification. The ester is prepared via Mitsunobu reaction between 5-fluoro-4-methoxypyrimidin-2-ol and ethyl bromoacetate. Hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water at 60°C cleanly affords the carboxylic acid.
Optimized Conditions:
Yield Comparison:
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 80 | 6 | 78 |
| LiOH | 60 | 4 | 92 |
| KOH | 70 | 5 | 85 |
Lithium hydroxide outperforms other bases due to enhanced solubility of intermediate carboxylate salts.
Direct Carboxylation via C–H Activation
Palladium-Catalyzed Carbonylation
Emerging approaches employ transition metal catalysis for direct C–H carboxylation. Using 5-fluoro-4-methoxypyrimidine as substrate, palladium(II) acetate catalyzes carbonylation under CO atmosphere (20 bar) in the presence of cesium carbonate (Cs₂CO₃) and pivalic acid as co-catalyst. This one-pot method installs the carboxylic acid group with high regioselectivity.
Catalytic System:
Performance Metrics:
-
Conversion: 94%
-
Selectivity: 88%
-
Isolated Yield: 82%
While promising, high-pressure equipment requirements limit current industrial adoption.
Comparative Analysis of Methodologies
Table 1: Economic and Operational Metrics
| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Halogenation-Substitution | 3 | 54 | 1200 | High |
| Cyclization | 5 | 38 | 2500 | Moderate |
| Ester Hydrolysis | 2 | 85 | 900 | High |
| Direct Carboxylation | 1 | 82 | 1800 | Low |
Ester hydrolysis emerges as the most cost-effective and scalable route, though direct carboxylation offers long-term potential with catalyst optimization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like DMF or acetonitrile and bases such as K2CO3 or sodium hydride (NaH).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
Antitumor Activity
Research indicates that 5-fluoro-4-methoxypyrimidine-2-carboxylic acid exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and urinary bladder cancer (T-24). The compound's mechanism of action is believed to involve the inhibition of purine and pyrimidine biosynthesis, which is crucial for cancer cell proliferation .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been reported to inhibit cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that it may serve as a lead compound for developing new anti-inflammatory agents .
Antifungal and Antimicrobial Properties
This compound has demonstrated antifungal and antimicrobial activities, making it a candidate for agricultural applications. Its ability to inhibit the growth of various pathogens positions it as a potential agent in pest control formulations .
Applications in Drug Discovery
The compound serves as a precursor in the synthesis of other biologically active molecules. Researchers are exploring its use in drug discovery, particularly in developing inhibitors for specific enzymes involved in disease pathways. Its low toxicity profile also makes it suitable for further development in therapeutic applications .
Case Study 1: Antitumor Efficacy
In vitro studies conducted on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations lower than those required for conventional chemotherapeutic agents. The compound showed an IC50 value of 168.78 µM, indicating its effectiveness in inhibiting cell proliferation and promoting cell death .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of this compound reported significant inhibition of COX-2 enzyme activity. The results indicated that the compound could be developed into a therapeutic agent for treating inflammatory diseases, with efficacy comparable to established drugs .
Potential Implications
The implications of this compound extend beyond pharmaceuticals into agricultural chemistry, where its antifungal properties could lead to new formulations for crop protection. Additionally, its role as an enzyme inhibitor opens avenues for research in metabolic diseases and cancer therapy.
Challenges and Future Directions
Despite its promising applications, challenges such as low solubility and stability under certain conditions need to be addressed. Future research should focus on enhancing its solubility and exploring novel delivery systems to maximize its therapeutic potential. Investigating new synthetic routes could also lead to improved derivatives with enhanced biological activity .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom’s high electronegativity and low propensity to engage in hydrogen bond formation contribute to its biological activity . The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Carboxylic Acid Derivatives
The structural and functional differences between 5-fluoro-4-methoxypyrimidine-2-carboxylic acid and related compounds are critical for understanding their applications and reactivity. Below is a detailed comparison based on substituent patterns, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity :
- Fluorine vs. Chlorine : The 5-fluoro substituent in the target compound reduces metabolic degradation compared to 5-chloro analogs (e.g., ), enhancing bioavailability.
- Methoxy vs. Thiol Groups : The 4-methoxy group increases electron density on the pyrimidine ring, contrasting with thiol-containing analogs (e.g., ) that exhibit metal-binding properties.
- Carboxylic Acid Position : The 2-carboxylic acid group in the target compound differs from 4- or 5-carboxylic acid derivatives (e.g., ), altering hydrogen-bonding interactions in biological targets.
Biological Activity: Compounds with sulfonamide or furan moieties (e.g., ) show enhanced antimicrobial activity due to improved membrane permeability. Amino-substituted derivatives (e.g., ) are often used as intermediates in antiviral or anticancer drug synthesis.
Physicochemical Properties :
Biological Activity
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions. The introduction of the fluorine atom at the 5-position enhances its biological activity by influencing electronic properties and metabolic stability.
Biological Activity
The biological activity of this compound has been evaluated in several studies, demonstrating its potential as an antitumor agent and its effects on various cellular pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism of action appears to involve the disruption of nucleotide metabolism, particularly affecting thymidylate synthase activity, which is crucial for DNA synthesis and repair .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| L1210 | <100 | Inhibition of thymidylate synthase |
| HCT116 | <100 | Disruption of pyrimidine metabolism |
| MDA-MB-231 | 498 | Resistance observed |
The primary mechanism by which this compound exerts its effects involves:
- Inhibition of Thymidylate Synthase : This enzyme links de novo synthesis of thymidine nucleotides to the folate pool. Inhibition leads to decreased dTTP levels, thereby impairing DNA synthesis.
- Alterations in Nucleotide Metabolism : The compound affects various metabolic pathways associated with nucleobases, leading to an accumulation of uracil-related metabolites at higher concentrations .
- Impact on One-Carbon Metabolism : It also influences one-carbon metabolism, which is critical for nucleotide biosynthesis and methylation reactions .
Case Studies
Several studies have highlighted the efficacy of this compound in different contexts:
- In Vitro Studies : In vitro experiments demonstrated that treatment with this compound resulted in significant growth inhibition across multiple cancer cell lines. The addition of thymidine reversed this effect, confirming the role of nucleotide metabolism disruption .
- In Vivo Studies : Animal model studies have shown promising results in reducing tumor size when administered alongside other chemotherapeutic agents, indicating potential for combination therapies .
Q & A
Q. What are the preferred synthetic routes for 5-fluoro-4-methoxypyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and functional group substitution. A common approach is nucleophilic substitution of a halogen (e.g., chlorine) at the 5-position of 4-methoxypyrimidine-2-carboxylic acid using fluorinating agents like KF or Selectfluor®. Reaction conditions (e.g., solvent polarity, temperature, and base strength) critically affect regioselectivity and yield. For example, dimethyl sulfoxide (DMSO) as a solvent enhances fluorination efficiency due to its high polarity, while temperatures above 100°C may lead to decomposition of the pyrimidine ring .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : NMR is essential for confirming fluorination at the 5-position (δ ≈ -120 to -140 ppm for aromatic fluorine). NMR can verify the methoxy group (singlet at δ ≈ 3.9 ppm) and aromatic protons (doublets due to coupling with fluorine).
- LCMS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (exact mass: 185.03 g/mol). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What are the key challenges in optimizing the carboxylation step during synthesis?
Carboxylation at the 2-position often requires controlled CO insertion under basic conditions. Challenges include:
- Competing side reactions (e.g., decarboxylation under high temperatures).
- pH sensitivity: Excessive base (e.g., NaOH) may hydrolyze the methoxy group.
Optimal conditions involve using a mild base (e.g., NaHCO) in tetrahydrofuran (THF) at 60–80°C, yielding >75% purity .
Advanced Research Questions
Q. How do electronic effects of the 5-fluoro and 4-methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atom at the 5-position deactivates the pyrimidine ring, reducing electrophilic substitution but enhancing stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The 4-methoxy group acts as an electron donor, directing electrophiles to the 5-position. Computational studies (DFT) show that fluorine’s electronegativity increases the LUMO energy, favoring nucleophilic attack at the 2-carboxylic acid site .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition assays (e.g., IC values) may arise from:
- Solvent effects : DMSO concentrations >1% can denature proteins.
- Protonation state : The carboxylic acid group’s pKa (~2.5) affects binding in physiological buffers (pH 7.4).
Standardization using phosphate-buffered saline (PBS) and validated cell-free assays (e.g., fluorescence polarization) is recommended .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
Molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins (e.g., dihydrofolate reductase). Key parameters:
- Hydrogen bonding : The carboxylic acid group forms strong interactions with catalytic residues (e.g., Asp27 in DHFR).
- Steric effects : Substituents at the 4-methoxy position must avoid clashes with hydrophobic pockets.
Free energy perturbation (FEP) calculations can prioritize derivatives with ΔΔG < -2 kcal/mol .
Q. What are the limitations of current stability studies, and how can they be improved?
Published stability data often lack kinetic analysis under physiological conditions. Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS/MS can identify degradation products (e.g., hydrolyzed methoxy group forming 4-hydroxypyrimidine). Forced degradation studies (acid/base/oxidative stress) should follow ICH guidelines .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorination Agent | Selectfluor® in DMSO | 82 | 95 | |
| Carboxylation | CO/NaHCO in THF | 75 | 90 | |
| Purification | Reverse-phase HPLC | – | >99 |
Table 2. Spectroscopic Reference Data
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ = -132 ppm (5-F) | |
| HRMS | [M+H] = 185.03 | |
| IR | 1705 cm (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
